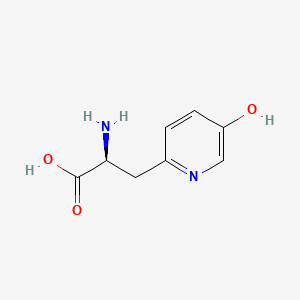
Mycothione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycothione is the disulfide resulting from oxidative coupling of the thiol groups of two molecules of mycothiol. It derives from a mycothiol.
Applications De Recherche Scientifique
Mycothione in Mycobacterial Redox Balance
Mycothione reductase, found in Mycobacterium tuberculosis, plays a crucial role in maintaining redox balance. It is highly specific for mycothione and exhibits distinct kinetics with various substrates, demonstrating its importance in mycobacterial physiology and potential as a target for tuberculosis treatment (Patel & Blanchard, 1999).
Mycothiol's Role in Cellular Resistance
In Corynebacterium glutamicum, mycothiol significantly contributes to resistance against a variety of harmful agents, including alkylating agents, heavy metals, and antibiotics. This highlights its protective role in cellular physiology and potential applications in enhancing microbial resistance (Liu et al., 2013).
Oxidative Stress Response Mediated by Mycothiol
Mycothiol plays a pivotal role in the oxidative stress response in mycobacteria, as evidenced by its depletion under oxidative stress, indicating its importance in protecting mycobacteria against oxidative damage (Ung & Av‐Gay, 2006).
Biosynthesis and Functions of Mycothiol
Mycothiol is integral to the detoxification of various harmful agents in Actinobacteria and is crucial for maintaining a reducing environment within the cell. Its biosynthesis involves a multi-step enzymatic process, with each step presenting potential targets for antimicrobial drug development (Newton et al., 2008).
Quantitative Analysis of Mycothiol under Stress
A study on Mycobacterium smegmatis revealed the importance of mycothione reductase in maintaining mycothiol levels, particularly under oxidative stress. This suggests potential applications in understanding mycobacterial response to environmental stressors (Holsclaw et al., 2011).
Mycothiol Biochemistry
The biochemical aspects of mycothiol, including its synthesis and role in detoxification, offer insights into its unique features compared to glutathione and its potential as a target for developing new antimicrobials (Newton & Fahey, 2002).
Propriétés
Nom du produit |
Mycothione |
|---|---|
Formule moléculaire |
C34H58N4O24S2 |
Poids moléculaire |
971 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[[(2R)-2-acetamido-3-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]amino]-3-oxopropyl]disulfanyl]-N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]propanamide |
InChI |
InChI=1S/C34H58N4O24S2/c1-7(41)35-9(31(57)37-13-17(45)15(43)11(3-39)59-33(13)61-29-25(53)21(49)19(47)22(50)26(29)54)5-63-64-6-10(36-8(2)42)32(58)38-14-18(46)16(44)12(4-40)60-34(14)62-30-27(55)23(51)20(48)24(52)28(30)56/h9-30,33-34,39-40,43-56H,3-6H2,1-2H3,(H,35,41)(H,36,42)(H,37,57)(H,38,58)/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,19?,20?,21-,22+,23-,24+,25+,26+,27+,28+,29?,30?,33+,34+/m0/s1 |
Clé InChI |
YKSIHFDRGQQOCJ-NSPRRIPUSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)CO)O)O)NC(=O)C)C(=O)N[C@@H]3[C@H]([C@@H]([C@H](O[C@@H]3OC4[C@@H]([C@H](C([C@H]([C@H]4O)O)O)O)O)CO)O)O |
SMILES canonique |
CC(=O)NC(CSSCC(C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O)NC(=O)C)C(=O)NC3C(C(C(OC3OC4C(C(C(C(C4O)O)O)O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



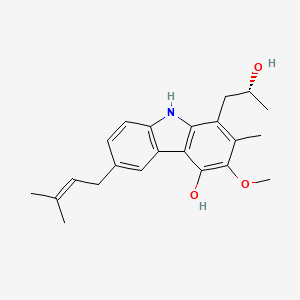
![5,15-Dichloro-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene](/img/structure/B1250231.png)



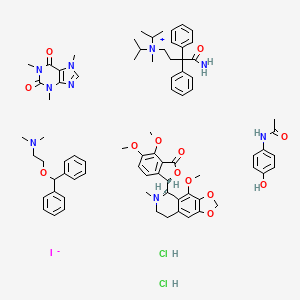

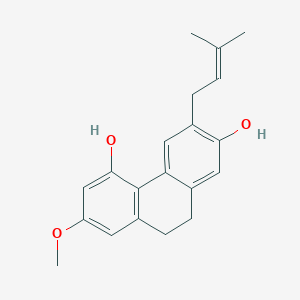
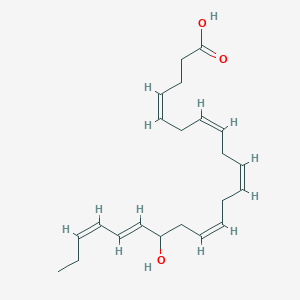
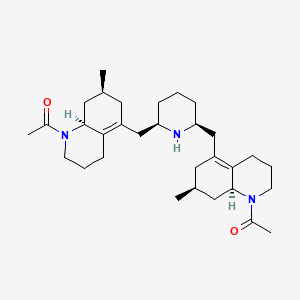
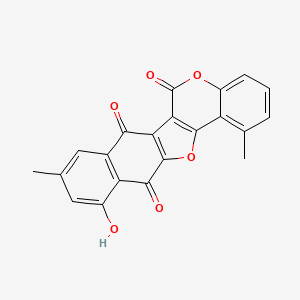
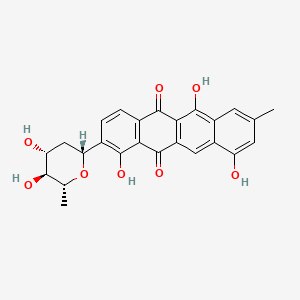
![[(3R)-3-[(3S,8S,9S,10R,13R,14S,17R)-3-Acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate](/img/structure/B1250253.png)
